N-(4-ethylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a tetrahydropyrimidinone moiety, and an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide typically involves multi-step organic reactions One common method starts with the preparation of the 4-ethylphenylamine, which is then reacted with ethyl acetoacetate to form the corresponding enamine This intermediate undergoes cyclization with urea to form the tetrahydropyrimidinone ring
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidinone moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: N-oxides of the piperazine ring
Reduction: Hydroxyl derivatives of the tetrahydropyrimidinone moiety
Substitution: Various N-substituted piperazine derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The tetrahydropyrimidinone moiety may contribute to the compound’s binding affinity and selectivity. The acetamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide can be compared with other compounds that contain similar functional groups:
This compound vs. This compound: Both compounds share the same core structure but may differ in their substituents, leading to variations in their chemical reactivity and biological activity.
This compound vs. This compound: The presence of different substituents on the piperazine ring can significantly impact the compound’s pharmacological properties.
Properties
Molecular Formula |
C19H27N5O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C19H27N5O2/c1-3-14-4-6-16(7-5-14)21-17(25)12-15-13-20-19(22-18(15)26)24-10-8-23(2)9-11-24/h4-7,15H,3,8-13H2,1-2H3,(H,21,25)(H,20,22,26) |
InChI Key |
AYKJRVXSBAOPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2CN=C(NC2=O)N3CCN(CC3)C |
Origin of Product |
United States |
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